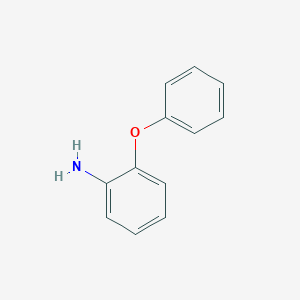

2-Phenoxyaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFFUUFPJJOWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062593 | |

| Record name | 2-Phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-84-8 | |

| Record name | 2-Phenoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T96D49XD9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Phenoxyaniline and Its Derivatives

Established and Novel Synthetic Routes

The construction of the 2-phenoxyaniline scaffold can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily revolve around the formation of the diaryl ether linkage and the introduction or modification of the amino group.

Nucleophilic aromatic substitution (SNAr) reactions represent a cornerstone in the synthesis of diaryl ethers, including this compound. Two of the most prominent copper- and palladium-catalyzed methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classical copper-catalyzed reaction, traditionally involves the coupling of an aryl halide with an alcohol or phenol (B47542). In the context of this compound synthesis, this can involve the reaction of 2-chloronitrobenzene with phenol, followed by the reduction of the nitro group. The reaction typically requires high temperatures and the use of a stoichiometric amount of copper. wikipedia.org Modern variations of the Ullmann reaction have been developed with improved catalyst systems and milder reaction conditions. organic-chemistry.orglscollege.ac.in

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloronitrobenzene | Phenol | Copper | DMF | 150-200 | Moderate | wikipedia.org |

| 2-Iodonitrobenzene | Phenol | CuI/Ligand | Toluene | 110-130 | Good to Excellent | nih.gov |

The Buchwald-Hartwig amination offers a more versatile and milder palladium-catalyzed approach for the formation of C-N bonds. wikipedia.org While primarily used for synthesizing aryl amines, modifications of this reaction can be adapted for the synthesis of diaryl ethers. More directly, it is instrumental in the synthesis of derivatives of this compound. For instance, a substituted this compound can be coupled with an aryl halide to yield N-aryl-2-phenoxyanilines. The choice of palladium precursor and ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgorganic-chemistry.orgacsgcipr.orgrug.nl

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromophenoxybenzene | Ammonia | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | High | organic-chemistry.org |

| 1-Bromo-2-phenoxybenzene | Aniline (B41778) | Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 110 | 85 | wikipedia.org |

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-phenoxynitrobenzene. This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. aidic.itresearchgate.net The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenoxynitrobenzene | 10% Pd/C | Ethanol | 1-5 | 25-50 | >95 | researchgate.net |

| 2-Phenoxynitrobenzene | Raney Ni | Methanol | 10-20 | 60-80 | High | aidic.it |

| 2-Phenoxynitrobenzene | PtO2 | Acetic Acid | 1 | 25 | Quantitative | researchgate.net |

The primary amino group of this compound is a versatile handle for the synthesis of a wide range of derivatives. A prominent example is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. jetir.orgunn.edu.ngfud.edu.ng This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry.

The synthesis of Schiff bases derived from this compound can be achieved by reacting it with various substituted benzaldehydes in a suitable solvent, often with a catalytic amount of acid.

| This compound | Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Salicylaldehyde | Acetic Acid | Ethanol | N-(2-Phenoxyphenyl)salicylideneimine | unn.edu.ng |

| This compound | 4-Methoxybenzaldehyde | - | Methanol | 4-Methoxy-N-(2-phenoxyphenyl)benzylideneimine | jocpr.com |

| This compound | Acetone | p-Toluenesulfonic acid | Toluene | N-(2-Phenoxyphenyl)propan-2-imine | jetir.org |

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the synthesis of complex molecules from simple precursors. For the synthesis of phenoxazine derivatives from this compound, tandem arylation and cyclization reactions are particularly powerful. These processes often involve an initial intermolecular C-N or C-O bond formation followed by an intramolecular cyclization. Palladium-catalyzed tandem processes have been developed for the one-pot synthesis of phenoxazine and its derivatives from aryl halides and primary amines, where this compound can serve as a key intermediate that undergoes in-situ cyclization. modishproject.com

While transition metal-catalyzed reactions are prevalent, the development of metal-free synthetic routes is of growing interest due to considerations of cost and sustainability. Transition-metal-free pathways to phenoxazines, which are cyclized derivatives of this compound, have been explored. nih.govnih.govmatilda.science One such approach involves the intramolecular cyclization of suitably substituted this compound derivatives. For instance, a 2-amino-2'-halodiphenyl ether can undergo intramolecular nucleophilic aromatic substitution to form the phenoxazine ring system, often promoted by a strong base. Another strategy involves the oxidative cyclization of 2-phenoxyanilines.

Derivatization and Functionalization

The this compound scaffold offers multiple sites for derivatization and functionalization, allowing for the fine-tuning of its chemical and physical properties. The primary amino group and the two aromatic rings are the main targets for modification.

Functionalization of the Amino Group: The amino group can readily undergo a variety of transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. For example, acetylation with acetic anhydride produces N-(2-phenoxyphenyl)acetamide. nih.govresearchgate.net

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents to give secondary or tertiary amines. le.ac.ukscispace.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Functionalization of the Aromatic Rings: The two aromatic rings of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and phenoxy groups will influence the regioselectivity of these reactions. The amino group is a strong activating group and is ortho, para-directing, while the phenoxy group is also activating and ortho, para-directing. This generally leads to substitution at the positions ortho and para to the amino group.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. The regioselectivity is influenced by the reaction conditions. beilstein-journals.orgnih.gov

Nitration: Nitration can introduce a nitro group onto the aromatic rings, although the reaction conditions must be carefully controlled to avoid oxidation of the amino group.

Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group.

These derivatization strategies provide access to a vast library of this compound derivatives with tailored properties for various applications.

Acylation Reactions to Form Amides

The amino group of this compound readily undergoes acylation to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce new functional moieties. For instance, the reaction of this compound with an acylating agent such as chloroacetyl chloride leads to the formation of 2-chloro-N-(2-phenoxyphenyl)-acetamide. jetir.org This type of reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

A general synthesis for phenoxy acetamide derivatives involves the condensation of a phenoxyacetic acid with an aniline derivative. unn.edu.ng In the context of this compound, this would involve the reaction with a suitable phenoxyacetic acid. The Schotten-Baumann reaction conditions, which involve the use of a base like sodium hydroxide, can be employed for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, showcasing a general approach to this class of compounds. science.gov

Table 1: Examples of Acylation Products of this compound

| Acylating Agent | Product | Reference |

| Chloroacetyl chloride | 2-chloro-N-(2-phenoxyphenyl)-acetamide | jetir.org |

| Acetic anhydride | N-(2-phenoxyphenyl)acetamide | fud.edu.ngresearchgate.net |

Azo Coupling for Protein Conjugation

Azo coupling reactions involve the reaction of a diazonium salt with an activated aromatic compound to form an azo compound, characterized by the -N=N- linkage. This compound can be diazotized and coupled with other aromatic compounds to form azo dyes. A specific example is the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol. fud.edu.ngresearchgate.net

While the direct use of this compound in azo coupling for protein conjugation is not extensively documented, the underlying principle is a well-established method for protein labeling. derpharmachemica.com In this methodology, diazonium salts react with electron-rich amino acid residues on proteins, such as tyrosine and histidine, to form stable azo-protein conjugates. wikipedia.org This technique is valuable for introducing probes or labels onto proteins for various biochemical and diagnostic applications. The reactivity of diazonium salts derived from aromatic amines like this compound suggests their potential utility in such bioconjugation strategies.

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.orgunn.edu.ngnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. This compound, with its primary amino group, can react with various carbonyl compounds to yield a wide range of Schiff bases. These compounds are of significant interest due to their coordination chemistry and diverse applications. jetir.orgmdpi.com

The general procedure for synthesizing Schiff bases involves refluxing a mixture of the primary amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. jetir.org For example, the condensation of an amine with an aldehyde like salicylaldehyde or benzaldehyde is a common method to produce these compounds. mdpi.comnih.gov

Table 2: Illustrative Synthesis of a Schiff Base from this compound

| Reactant 1 | Reactant 2 | Product | General Reaction Condition |

| This compound | Substituted Benzaldehyde | (E)-N-(substituted benzylidene)-2-phenoxyaniline | Ethanolic solution, reflux |

Palladium Complex Formation

The nitrogen atom of the amino group and the oxygen atom of the phenoxy group in this compound can act as donor atoms for metal coordination, making it a potential ligand for the formation of metal complexes. Palladium(II) complexes are of particular interest due to their applications in catalysis and materials science. ias.ac.in The synthesis of palladium(II) complexes often involves the reaction of a palladium(II) salt, such as palladium(II) acetate or bis(benzonitrile)palladium(II) dichloride, with the ligand in a suitable solvent. researchgate.netsemanticscholar.org

While specific palladium complexes of this compound are not extensively detailed in the provided search results, the general principles of palladium(II) coordination chemistry suggest that this compound could form stable complexes. For instance, palladium(II) is known to form square planar complexes with N- and O-donor ligands. researchgate.net The formation of a chelate ring involving both the nitrogen of the amine and the oxygen of the ether linkage is a plausible coordination mode.

Electrophilic Substitution on Aromatic Ring

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring, namely the amino (-NH2) and phenoxy (-OPh) groups, play a crucial role in determining the position of substitution. Both the amino and phenoxy groups are activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to these groups.

A notable example is the nitration of this compound, which yields 4-nitro-2-phenoxyaniline. This reaction highlights the regioselectivity of electrophilic substitution on this molecule. Other electrophilic substitution reactions such as halogenation and sulfonation are also anticipated to occur at the activated ortho and para positions. For instance, halogenation of electron-rich aromatic compounds can be achieved using various reagents, including photocatalytic methods. nih.gov Similarly, sulfonation of anilines can be achieved, often leading to the para-substituted product.

Table 3: Example of Electrophilic Substitution on this compound

| Reaction | Reagent | Product | Reference |

| Nitration | Nitrating agent | 4-Nitro-2-phenoxyaniline |

Catalytic Methylation

The amino group of this compound can be methylated to form N-methyl and N,N-dimethyl derivatives. Catalytic N-methylation using methanol as a methylating agent is an environmentally friendly and efficient method. nih.gov A study has demonstrated the selective mono-N-methylation of this compound using methanol over a heterogeneous nickel catalyst. researchgate.net This reaction produced N-methyl-2-phenoxyaniline in good yield. researchgate.net The process typically involves heating the amine with methanol in the presence of the catalyst under a nitrogen atmosphere. researchgate.net

Table 4: Catalytic Methylation of this compound

| Methylating Agent | Catalyst | Product | Reference |

| Methanol | Heterogeneous Ni catalyst | N-methyl-2-phenoxyaniline | researchgate.net |

Spectroscopic and Diffraction Characterization of 2 Phenoxyaniline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For 2-phenoxyaniline, the ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons and the amine group. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons appear as a complex multiplet in the range of δ 6.70–7.32 ppm. chemicalbook.com The two protons of the primary amine group (-NH₂) typically resonate as a broad singlet around δ 3.69 ppm. chemicalbook.com

The chemical shifts of these protons can be influenced by the solvent and the presence of substituents on the aromatic rings. For instance, in Schiff base complexes derived from this compound, the formation of an azomethine (-CH=N-) bond leads to the appearance of a new signal for the imine proton, typically observed at higher chemical shifts (downfield). mdpi.comresearchgate.net For example, in a zinc(II) complex of a Schiff base derived from this compound and 5-chlorosalicylaldehyde, the azomethine proton signal appears, while the amine proton signal disappears, confirming the condensation reaction. nih.gov Furthermore, upon complexation with a metal ion, the signals of the aromatic protons of the this compound moiety often experience shifts, indicating a change in their electronic environment due to coordination. mdpi.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic Protons | 6.704 - 7.289 | CDCl₃ |

| Amine (-NH₂) | 3.69 | CDCl₃ |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule. The aromatic carbons typically resonate in the region of δ 110–160 ppm. oregonstate.edulibretexts.org The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the ether oxygen (C-O) exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms. libretexts.org

Upon formation of complexes, such as Schiff base metal complexes, the chemical shifts of the carbon atoms in the this compound framework can change significantly. researchgate.net The carbon of the newly formed azomethine group (C=N) gives a characteristic signal in the downfield region of the spectrum. nih.gov Changes in the chemical shifts of the aromatic carbons upon complexation provide evidence of coordination and can offer insights into the electronic effects of the metal center on the ligand. nih.gov

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic C-H | 115 - 130 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-O | 150 - 160 |

| Azomethine (in Schiff bases) | 160 - 170 |

Note: These are general ranges and can vary based on substitution and solvent. oregonstate.edulibretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the electron ionization mass spectrum (EI-MS) shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 185, which corresponds to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragments include ions resulting from the cleavage of the ether bond and loss of moieties from the aromatic rings. nist.gov

In the context of this compound complexes, mass spectrometry is used to confirm the formation of the desired product and to determine its stoichiometry. nih.govchemmethod.com For example, in metal complexes of Schiff bases derived from this compound, the mass spectrum will show a molecular ion peak corresponding to the entire complex, including the metal ion and the ligand(s). The fragmentation pattern can help to elucidate the structure of the complex by showing the loss of specific fragments. chemmethod.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity |

|---|---|---|

| [C₁₂H₁₁NO]⁺ (Molecular Ion) | 185.0 | 100.0 |

| [M+1]⁺ | 186.0 | 13.5 |

| [C₆H₆O]⁺ | 108.0 | 24.7 |

| [C₆H₅]⁺ | 77.0 | 5.3 |

Data represents major peaks and is sourced from NIST and ChemicalBook. chemicalbook.comnist.gov

X-Ray Diffraction Studies

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids.

For instance, SC-XRD studies on metal complexes of Schiff bases derived from this compound have revealed detailed coordination geometries around the metal center. researchgate.netresearchgate.net These studies confirm the mode of binding of the ligand to the metal, showing which donor atoms (typically nitrogen from the imine and oxygen from a hydroxyl group) are involved in coordination. researchgate.net The analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the supramolecular architecture of these complexes in the solid state. researchgate.net For example, in zinc(II) and cadmium(II) complexes with a this compound Schiff base ligand, SC-XRD analysis showed how intermolecular hydrogen bonds connect individual mononuclear molecules to form larger supramolecular structures. researchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of 2-phenoxyaniline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has been extensively used to investigate this compound, proving to be a cost-effective and accurate method for studying its physical and electronic properties. biu.ac.ilsphinxsai.comscielo.br DFT calculations are employed to determine the optimized molecular structure and various vibrational modes of the compound. biu.ac.ilresearchgate.net The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for these calculations, often with a 6-311G(d,p) basis set. sphinxsai.comnih.gov

Key applications of DFT for this compound include:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Analysis: Calculating theoretical vibrational frequencies (IR and Raman), which are then compared with experimental spectra. The Potential Energy Distribution (PED) is analyzed to assign these vibrational modes accurately. biu.ac.ilresearchgate.net

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and the ease of charge transfer. researchgate.net

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) approach within DFT is used to compute the chemical shifts for ¹³C and ¹H NMR, with results showing good agreement with experimental data. biu.ac.ilresearchgate.net

Applications of DFT in this compound Studies

| Application | Description | Common Method/Basis Set |

|---|---|---|

| Geometry Optimization | Finds the lowest energy conformation of the molecule. | B3LYP/6-311G(d,p) |

| Vibrational Frequencies | Predicts IR and Raman spectra; assignments confirmed with PED analysis. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Analysis | Calculates the energy gap to assess charge transfer and reactivity. | B3LYP/6-311G(d,p) |

| NMR Chemical Shifts | Computes ¹³C and ¹H NMR spectra using the GIAO method. | B3LYP/6-311G(d,p) |

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org It provides a good starting point for more advanced calculations by solving the Schrödinger equation in a mean-field theory context, where each electron interacts with the average field of all other electrons. wikipedia.orglibretexts.org

While often less accurate than DFT due to its neglect of electron correlation, HF is crucial for several reasons:

It serves as a basis for more sophisticated methods that explicitly include electron correlation (e.g., Møller–Plesset perturbation theory). acs.org

Many semi-empirical methods are derived from the HF formalism by introducing approximations and parameters. uomustansiriyah.edu.iquni-muenchen.denih.gov

HF calculations have been used to study related aromatic amines, providing insights into their geometries, energetic properties, and reaction mechanisms. acs.orgarkat-usa.org For instance, HF calculations at the 6-31G* level have been used to study the reactions of primary amines and aniline (B41778) with other molecules. arkat-usa.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.educhemrxiv.org TD-DFT extends the principles of ground-state DFT to study the response of the electron density to time-dependent electromagnetic fields, such as light. uci.edu This allows for the calculation of electronic excited state energies and properties. uci.edusemanticscholar.org

For this compound, TD-DFT has been specifically used to:

Calculate UV-vis absorption spectra. biu.ac.ilresearchgate.net

Investigate the effect of different solvents on electronic transitions, often using a Polarizable Continuum Model (PCM) to simulate the solvent environment. biu.ac.il

Predict transition frequencies and oscillator strengths, which correspond to the absorption peaks observed experimentally. uci.edu

The accuracy of TD-DFT, combined with its computational efficiency compared to other excited-state methods, makes it an invaluable tool for interpreting the electronic spectroscopy of medium-sized organic molecules like this compound. semanticscholar.org

Semi-empirical Methods (e.g., PM3, AM1)

Semi-empirical methods offer a computationally faster alternative to ab initio and DFT methods by simplifying the Hartree-Fock formalism and introducing parameters derived from experimental data. uomustansiriyah.edu.iquni-muenchen.de Among the most common are Austin Model 1 (AM1) and Parametric Method 3 (PM3). uni-muenchen.de

Both AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org PM3 is a reparameterization of AM1, differing only in the values of its parameters, which are optimized to reproduce experimental data. wikipedia.orgresearchgate.net These methods are particularly useful for large molecules where higher-level calculations are not feasible. uomustansiriyah.edu.iq Studies on aniline derivatives have shown that AM1 and PM3 can satisfactorily reproduce experimental bond dissociation enthalpies and provide valuable insights into molecular properties. researchgate.net

Comparison of Semi-empirical Methods

| Method | Basis | Key Feature |

|---|---|---|

| AM1 (Austin Model 1) | Based on NDDO approximation, an improvement over MNDO. | Parameters derived from a mix of theoretical calculations and experimental (spectroscopic) data. wikipedia.org |

| PM3 (Parametric Method 3) | A reparameterization of AM1, also based on NDDO. uomustansiriyah.edu.iqresearchgate.net | Treats all parameters as optimizable values to fit a larger set of experimental data. wikipedia.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations have been employed to understand its behavior and interactions in a biological context, particularly its binding to protein receptors. biu.ac.ilresearchgate.netrowan.edu

In a typical MD simulation study of this compound:

A system is constructed containing the ligand (this compound), the receptor protein, and solvent molecules (usually water).

The forces on each atom are calculated using a force field.

Newton's equations of motion are solved to simulate the movement of atoms over a specific time period, often on the nanosecond scale. nih.gov

The stability of the simulation is a critical factor and is often evaluated by monitoring the Root-Mean-Square Deviation (RMSD) of the protein and ligand over time. nih.gov A stable RMSD value indicates that the system has reached equilibrium. nih.gov MD simulations provide a dynamic view of how this compound interacts with a receptor's active site, complementing the static picture provided by molecular docking. biu.ac.ilrowan.edu

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex biu.ac.ilresearchgate.net. This method is instrumental in understanding the interaction between this compound and its potential protein targets.

Molecular docking studies have been employed to investigate the binding modes of this compound and its derivatives with various protein receptors biu.ac.ilresearchgate.net. For instance, this compound (referred to as 2-CEB in one study) was docked with six different protein receptors to identify the optimal ligand-protein interactions researchgate.net. These studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and selectivity of the compound. In broader studies of related compounds, key amino acid residues like Ser 530, Tyr 385, and Arg 120 in the active sites of COX enzymes have been identified as crucial for forming hydrogen bond interactions that contribute to anti-inflammatory activity elsevierpure.com.

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its receptor. The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is one approach used to calculate the binding free energy of the ligand-receptor complex. For this compound, molecular docking studies have calculated binding energies with specific protein receptors, indicating its potential for medical applications researchgate.net. For example, docking studies of a related derivative, 3-pyridinepropionic acid, with protein receptors 4JIR and 5OUO resulted in binding energies of -6.6 and -6.2 kcal/mol, respectively researchgate.net. Similarly, studies on phenoxyacetanilide derivatives against the COX-2 enzyme have shown strong binding scores, with one lead compound exhibiting a docking score of -8.9 Kcal/mol researchgate.net. The change in Gibbs free energy (ΔG) upon binding is a key determinant of the stability of a protein-ligand complex nih.gov.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |

| 3-pyridinepropionic acid | 4JIR | -6.6 researchgate.net |

| 3-pyridinepropionic acid | 5OUO | -6.2 researchgate.net |

| (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) | COX-2 | -8.9 researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a compound by making systematic modifications to its chemical structure. For aniline analogues, SAR studies have shown that the nature and position of substituents significantly influence their biological effects researchgate.netmdpi.com. For example, in a series of 4-(2-cyclohexylethoxy)aniline derivatives, modifications to the aniline ring were evaluated to enhance their potency as Nrf2 inhibitors and radiosensitizers researchgate.net. Similarly, SAR studies on quinoline derivatives have helped in identifying the pharmacophore responsible for nematocidal activity nih.gov. The potency of synthetic cathinones, which share an aniline-like core, is also highly dependent on substitutions on the aromatic ring and the amino terminal group, affecting their activity as dopamine and serotonin uptake inhibitors frontiersin.org. These studies demonstrate that even small structural changes can lead to significant differences in biological activity, guiding the design of more potent and selective molecules.

| Structural Modification | Effect on Activity |

| Addition of electron-withdrawing groups | Can decrease activity in certain quinoxaline systems mdpi.com. |

| Addition of electron-releasing groups | Can increase activity in some quinoxaline systems, while decreasing it in others mdpi.com. |

| Nature of linker group | An NH-CO linker was found to increase activity compared to aliphatic linkers in a series of quinoxalines mdpi.com. |

| Substitution on amino group | Increasing the length of the amino group in cathinone derivatives can increase potency at inhibiting the dopamine transporter (DAT) frontiersin.org. |

| Ring substitution | Ring-substituted cathinones show higher potency as serotonin transporter (SERT) inhibitors frontiersin.org. |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for various applications in photonics and optoelectronics sci-hub.se. Computational studies, such as those using the Austin Model 1 (AM1) Hamiltonian and Time-Dependent Hartree-Fock (TDHF) methods, are used to calculate the NLO properties of molecules researchgate.net. Studies on halogenated aniline oligomers have shown that their first (β) and second (γ) hyperpolarizabilities can be enhanced by introducing electron donor groups and by increasing the oligomer chain size researchgate.net. These theoretical calculations indicate that aniline-based molecules are promising candidates for NLO applications researchgate.net. The development of materials with significant NLO responses is an active area of research, with applications in optical switching and harmonic generation researchgate.netpurdue.edu.

Reactivity, Reaction Mechanisms, and Catalysis Involving 2 Phenoxyaniline

Reaction Mechanisms

Electron Transfer Mechanisms (e.g., SET-PT)

The reactivity of 2-phenoxyaniline and its derivatives can be understood through various electron transfer mechanisms. One such mechanism is the single electron transfer-proton transfer (SET-PT) process. In this multi-step pathway, an initial single electron transfer is followed by a proton transfer. Computational studies on related systems, such as the interaction between nicotinamide (B372718) and menadione, suggest that the SET-PT mechanism can be more favorable than a direct hydride transfer. researchgate.net The formation of cation and anion radicals in the SET-PT pathway facilitates the subsequent proton transfer step. researchgate.net

The efficiency of electron transfer is a key factor in many reactions involving aniline (B41778) derivatives. For instance, the presence of an NH₂ group can facilitate electron transfer in polymerization reactions when coordinated to nanoparticles. In photocatalysis, this compound derivatives can generate aryl radicals under UV light, which are crucial for forming new chemical bonds, such as C–N bonds in heterocycle synthesis. The study of electron transfer processes is essential for understanding and optimizing these synthetic transformations.

Various electroanalytical tools are employed to investigate these redox processes and the reactive intermediates that are formed. nih.gov These techniques provide valuable information on the thermodynamics and kinetics of electron transfer, helping to elucidate reaction mechanisms. nih.gov

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can undergo diazotization, a reaction that converts the amine group into a diazonium salt. innovareacademics.inslideshare.net This reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5°C). innovareacademics.inuomustansiriyah.edu.iq

The resulting diazonium salt is an important intermediate in organic synthesis. It can participate in coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form azo compounds. slideshare.net These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile. slideshare.net

A specific application of this reaction is in the spectrophotometric determination of impurities in pharmaceutical preparations. For example, 4-nitro-2-phenoxyaniline, an impurity in the synthesis of the anti-inflammatory drug nimesulide, can be detected by diazotization followed by coupling with 8-hydroxyquinoline. innovareacademics.in This reaction produces a colored complex whose absorbance can be measured to quantify the impurity. innovareacademics.in The stability of the formed chromogen is crucial for accurate spectrophotometric analysis. innovareacademics.in

Table 2: Diazotization and Coupling Reaction for Analytical Purposes

| Analyte | Reagents | Product | Detection Wavelength | Detection Limit |

|---|

Catalytic Applications and Mechanistic Insights

Catalysis in Chemical Synthesis (General)

This compound and its derivatives are valuable in various catalytic processes in chemical synthesis. The compound itself can be synthesized via methods involving catalysts. One preparation route involves the reaction of o-nitrochlorobenzene with phenol (B47542) in the presence of a catalyst, followed by the reduction of the nitro group. google.com

In the realm of hydrogenation, various catalysts have been studied for the selective hydrogenation of substituted anilines. For instance, palladium on charcoal has been investigated as an environmentally friendly alternative to traditional catalysts for the production of this compound, aiming to reduce solid waste. orientjchem.orgresearchgate.net

Furthermore, this compound derivatives can act as ligands in coordination chemistry. The amine group can bind to metal nanoparticles, such as cobalt, which can then facilitate electron transfer in polymerization reactions. In palladium-mediated cross-coupling reactions like the Suzuki reaction, the phenoxyaniline (B8288346) moiety can serve as a directing group, enhancing the regioselectivity of C-H activation.

Role in Analytical Methodologies as a Catalyst for Electron Transfer

This compound has been shown to inhibit the activation energy for electron transfer reactions, making it useful as a catalyst in certain analytical methods. biosynth.com This property is particularly relevant in the development of sensors and analytical techniques that rely on monitoring electron transfer processes.

The ability of a compound to facilitate or mediate electron transfer is crucial in many redox-based analytical methods. nih.gov In some systems, electron transfer mediators (ETMs) are used to shuttle electrons between a catalyst and a substrate or between a catalyst and a final oxidant like oxygen. nih.gov While this compound itself may not always be the primary catalyst, its electronic properties and ability to lower the activation energy for electron transfer make it a compound of interest for applications in analytical chemistry. biosynth.com

Supramolecular Chemistry and Inclusion Complexes

Formation of Inclusion Complexes with Cyclodextrins (e.g., Beta-Cyclodextrin)

Research has demonstrated that 2-phenoxyaniline can form crystalline inclusion complexes with β-cyclodextrin (β-CD). sigmaaldrich.comchemdad.comscientificlabs.ie These complexes are typically prepared using a co-precipitation method. researchgate.netpsu.edu In this procedure, solid this compound is introduced into a heated aqueous solution of β-cyclodextrin. Subsequent slow cooling of the solution leads to the precipitation of the crystalline inclusion complex. researchgate.net

The formation of a true inclusion complex, rather than a simple physical mixture, is confirmed through various analytical techniques. rsc.orgnih.gov Powder X-ray diffraction (XRD) analysis of the product reveals a pattern that is distinctly different from the diffraction patterns of either pure this compound or β-cyclodextrin hydrate, indicating the formation of a new crystalline phase. researchgate.netresearchgate.net The XRD pattern for the complex is characterized by unique low-angle peaks. researchgate.net

Further evidence is provided by thermogravimetric analysis (TGA), which shows that the thermal decomposition profile of the inclusion complex differs significantly from that of the individual components. researchgate.net While a physical mixture of this compound and β-cyclodextrin shows separate thermal events corresponding to each substance, the inclusion complex exhibits a unique thermal behavior. researchgate.net Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and 13C CP/MAS NMR spectroscopy also support the formation of the complex, confirming that the guest molecule (this compound) is included without undergoing any chemical modification. rsc.orgnih.gov

Table 1: Analytical Methods for Characterization of this compound•β-Cyclodextrin Inclusion Complex

| Analytical Technique | Observation | Inference | Citation |

|---|---|---|---|

| Powder X-ray Diffraction (XRD) | The diffraction pattern of the complex is distinct from the patterns of the individual host and guest molecules. | Formation of a new crystalline phase, confirming a true inclusion complex. | researchgate.netrsc.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | The thermal decomposition profile of the complex is different from that of a physical mixture or the individual components. | Enhanced thermal stability of the guest molecule when included in the host cavity. | researchgate.netresearchgate.net |

| Elemental Analysis | Determines the molar ratio of the host (β-CD) to the guest (this compound). | Establishes the stoichiometry of the inclusion complex. | researchgate.netpsu.edursc.org |

| FTIR & 13C CP/MAS NMR | Confirms the presence of the guest molecule within the host without chemical alteration. | The guest is physically entrapped, not chemically bonded. | rsc.orgnih.gov |

Host-Guest Interactions and Stoichiometry

The interaction between this compound and β-cyclodextrin results in a well-defined host-guest arrangement. Elemental analysis has established that the crystalline inclusion complex possesses a 2:1 (host-to-guest) stoichiometry. researchgate.netrsc.orgnih.gov This means that two molecules of the host, β-cyclodextrin, encapsulate a single molecule of the guest, this compound, forming a complex designated as 2β-CD·(this compound). sigmaaldrich.comresearchgate.netsigmaaldrich.com

The specific geometry and interactions within this complex have been investigated using theoretical methods, such as ab initio calculations. psu.edursc.orgnih.gov These computational studies provide insight into the most favorable inclusion geometry. The proposed model suggests that the unsubstituted phenyl ring of the this compound molecule inserts into the hydrophobic cavity of one β-cyclodextrin molecule. psu.eduresearchgate.net This orientation leaves the second, substituted (aniline) ring positioned nearly upright. This arrangement allows for the approach of a second β-cyclodextrin molecule, which encapsulates the exposed portion of the guest, leading to the formation of a head-to-head dimer and resulting in the observed 2:1 stoichiometry. psu.eduresearchgate.net The formation of such higher-order complexes is influenced by a subtle interplay of steric and electronic factors between the host and guest. mdpi.com

The primary driving forces for the formation of cyclodextrin (B1172386) inclusion complexes are non-covalent interactions. These include van der Waals forces and hydrophobic interactions, as the hydrophobic guest molecule is preferentially driven into the nonpolar cavity of the cyclodextrin from the aqueous solution. researchgate.netmdpi.com

Table 2: Stoichiometry and Proposed Geometry of the this compound•β-Cyclodextrin Complex

| Feature | Description | Supporting Evidence | Citation |

|---|---|---|---|

| Stoichiometry | 2:1 (β-Cyclodextrin : this compound) | Elemental Analysis | researchgate.netrsc.orgnih.gov |

| Proposed Geometry | Head-to-head dimer | Ab initio calculations | psu.eduresearchgate.net |

| Guest Orientation | The unsubstituted phenyl ring is included in one β-CD cavity, allowing the second β-CD to encapsulate the substituted ring. | Ab initio calculations | psu.eduresearchgate.net |

| Driving Forces | Hydrophobic interactions, van der Waals forces | General principles of cyclodextrin complexation, theoretical studies | researchgate.netmdpi.com |

Advanced Analytical Methodologies Utilizing 2 Phenoxyaniline and Its Derivatives

Liquid Chromatography (LC)

Liquid chromatography stands as a cornerstone for the separation and analysis of 2-phenoxyaniline, both as an analyte and as a derivatizing agent. Its high resolving power is essential for separating the target compound from complex matrices, such as bulk drugs and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a widely adopted method for the quality control of bulk drugs where this compound is a potential impurity. A notable application is the simultaneous determination of the anti-inflammatory drug Nimesulide and its related impurities, including this compound (referred to as Impurity C). chem-soc.si

A simple, rapid, and reproducible RP-HPLC method has been developed to separate Nimesulide from its impurities C (this compound) and D (2-phenoxy-4-nitroaniline). chem-soc.si The method demonstrates good separation and resolution, making it suitable for routine quality control and stability monitoring of Nimesulide in both bulk drug substance and various solid pharmaceutical formulations. chem-soc.sizsmu.edu.ua The European Pharmacopoeia also outlines an HPLC method for testing Nimesulide related substances. chem-soc.siuspbpep.com

The chromatographic conditions are meticulously optimized to achieve efficient separation. The method typically employs a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. chem-soc.siuspbpep.com

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile – Triethylamine (TEA) – Water (45:0.5:54.5 v/v/v), pH adjusted to 5.2 with formic acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 40 °C |

| Retention Time of this compound (C) | 8.66 min |

| Resolution (Impurity D and C) | 2.40 |

The method's validation confirms its suitability for its intended purpose, with key performance indicators such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being established. chem-soc.si

| Parameter | Value |

|---|---|

| Linearity Range | 0.033–0.333 µg/mL |

| Correlation Coefficient (r) | 0.9986 |

| Limit of Detection (LOD) | 0.0044 µg/mL |

| Limit of Quantification (LOQ) | 0.0146 µg/mL |

While this compound is often the target of analysis, its derivatives play a crucial role as reagents in LC-MS/MS methodologies. Specifically, aniline (B41778) analogues, such as 3-phenoxyaniline (B129670) , are used for the chemical derivatization of short-chain fatty acids (SCFAs). nih.gov SCFAs are generally difficult to analyze with conventional reversed-phase LC-MS due to their high volatility and hydrophilicity. shimadzu.com.au Derivatization converts them into less polar, more easily ionizable forms, significantly improving their chromatographic retention and detection sensitivity. nih.govresearchgate.net

A study assessing various aniline analogues for SCFA derivatization found that 3-phenoxyaniline and 4-(benzyloxy)aniline (B124853) provided superior detection sensitivity compared to aniline itself. nih.gov A facile method using 3-phenoxyaniline under mild reaction conditions allows for the simultaneous quantification of nine different SCFAs in complex biological matrices like human stool samples. nih.govresearchgate.net The analysis is performed using multiple reaction monitoring (MRM) in LC-MS/MS, which provides high selectivity and sensitivity. researchgate.net The method has been successfully validated, demonstrating excellent accuracy, precision, and recovery. nih.gov

| Validation Parameter | Result |

|---|---|

| Intra-day Accuracy | 88.5–103% |

| Inter-day Accuracy | 86.0–109% |

| Intra-day Precision (CV) | 0.55–7.00% |

| Inter-day Precision (CV) | 0.33–9.55% |

| Recovery (LLOQ) | 80.1–87.2% |

| Recovery (ULOQ) | 88.5–93.0% |

Spectrophotometric Determination Methods

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for the quantification of certain this compound derivatives, especially in quality control settings where high-throughput analysis is beneficial.

A spectrophotometric method has been developed for the determination of 4-nitro-2-phenoxyaniline (Nimesulide Impurity D), a derivative of this compound. innovareacademics.in This method is valuable for checking the purity of Nimesulide formulations. innovareacademics.in The methodology is based on the classic diazotization reaction of the primary aromatic amine group of 4-nitro-2-phenoxyaniline. innovareacademics.in

The analyte is treated with sodium nitrite (B80452) in a strong acidic medium (hydrochloric acid) at low temperatures (0-4°C) to form a diazonium salt. innovareacademics.in This intermediate is then coupled with a suitable chromogenic agent, such as 8-hydroxyquinoline, in an alkaline medium. innovareacademics.in The reaction produces a stable, intensely colored azo-dye complex, which can be quantified spectrophotometrically. innovareacademics.in The resulting deep violet colored solution exhibits maximum absorbance at a specific wavelength (λmax), which is then used for quantification. innovareacademics.in The method is reported to be simple, reproducible, and free from extraction steps. innovareacademics.in

| Parameter | Details |

|---|---|

| Reaction Principle | Diazotization followed by oxidative coupling |

| Coupling Agent | 8-Hydroxyquinoline |

| Final Complex Color | Deep violet (in ethanol) |

| λmax | 560 nm |

| Quantification Range | 0.05–3.0 µg/mL |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Color Stability | Up to 5 hours |

Material Science and Optoelectronic Applications of 2 Phenoxyaniline

The unique structure of 2-phenoxyaniline, which combines an aniline (B41778) and a phenoxy group, makes it a valuable building block in the realm of material science and optoelectronics. Its derivatives are actively being explored for their potential in creating advanced materials with tailored electronic and photophysical properties.

Environmental and Sustainability Aspects of 2 Phenoxyaniline Production

Waste Reduction in Synthetic Processes

A primary goal in the sustainable production of 2-phenoxyaniline is the minimization of waste, a core principle of green chemistry. purkh.combeeindia.gov.in Traditional methods for synthesizing this compound and related diaryl ethers often suffer from low atom economy, high energy consumption, and the generation of problematic waste streams.

One common pathway involves the condensation of an aryl halide, such as o-nitrochlorobenzene, with phenol (B47542), followed by the reduction of the nitro group to an amine. google.comorientjchem.org Historically, this condensation required high temperatures and often resulted in incomplete reactions and numerous side products, complicating purification and leading to significant waste. google.com The subsequent reduction step, if carried out with methods like iron powder reduction, creates large amounts of iron-containing sludge, which presents a disposal challenge. google.com

Modern approaches aim to mitigate these issues through process optimization and innovative synthetic strategies. Research has demonstrated the effectiveness of "one-kettle" or continuous processes that combine multiple steps, such as nitration and condensation, without isolating intermediates. This approach, applied to similar compounds like 2,6-diisopropyl-4-phenoxy aniline (B41778), avoids the discharge of spent acid from the nitration reaction, thereby reducing wastewater generation. google.com

Furthermore, the choice of reagents and reaction media is critical. The use of deep eutectic solvents, which are biodegradable and have low toxicity, is being explored for similar copper-catalyzed C-N coupling reactions as an environmentally benign alternative to traditional volatile organic solvents. frontiersin.org Solvent-free reaction conditions, where applicable, represent another significant step toward waste reduction. researchgate.net

The table below summarizes and compares different synthetic considerations and their impact on waste generation, based on findings for phenoxyaniline (B8288346) and analogous compounds.

| Synthetic Strategy | Traditional Approach | Modern "Green" Approach | Impact on Waste Reduction | Reference |

| Reaction Conditions | High temperature (≥200°C), high energy consumption. | Milder conditions (e.g., 80-150°C), use of microwave assistance. | Reduces energy waste and formation of thermal degradation byproducts. | google.commdpi.com |

| Process Design | Multi-step with isolation of intermediates, leading to solvent and product loss. | "One-kettle" or continuous flow processes. | Minimizes solvent use, reduces processing steps, and decreases wastewater. | google.com |

| Byproduct Formation | Significant side reactions leading to difficult-to-separate tars and impurities. | High selectivity achieved through optimized catalysts and conditions. | Simplifies purification, increases yield, and reduces solid and liquid waste. | google.com |

| Reduction Step | Use of stoichiometric reducing agents like iron powder. | Catalytic hydrogenation (e.g., H₂/Pd-C). | Eliminates large volumes of metallic sludge waste; catalyst can be recycled. | google.comorientjchem.org |

Environmentally Viable Catalyst Selection

The selection of a catalyst is paramount in developing a sustainable synthesis for this compound. An ideal catalyst should not only be highly active and selective but also non-toxic, abundant, and recyclable. purkh.comunibe.ch

The synthesis of this compound typically involves two key reaction types: an Ullmann condensation (or a related C-O coupling) to form the diaryl ether bond, and a reduction or amination step (like the Buchwald-Hartwig amination) to install the amine group.

From Harsh Reagents to Recyclable Catalysts: Historically, the synthesis of the precursor to this compound involved a hydrogenation step using sulfur-based catalysts. orientjchem.org While effective, these catalysts generate significant solid waste, contributing to environmental pollution. orientjchem.orgresearchgate.net A pivotal shift has been the replacement of these traditional catalysts with new-generation systems like palladium on charcoal (Pd/C), platinum on charcoal (Pt/C), and Raney Nickel. orientjchem.org Studies have shown that these catalysts provide comparable yields and product quality while drastically reducing solid waste. orientjchem.orgresearchgate.net A significant advantage of catalysts like Pd/C is their recyclability, which makes the process more economical and environmentally sound. orientjchem.org

Advancements in Coupling Reactions: The classic Ullmann reaction, which couples an aryl halide with an alcohol or amine, traditionally required stoichiometric amounts of copper and very high temperatures. frontiersin.org Modern catalysis has transformed this reaction. The development of ligand-assisted copper-catalyzed Ullmann reactions allows the process to occur under much milder conditions (60–100°C), with lower catalyst loadings (e.g., 1-10 mol% CuI), and in some cases, without the need for additional ligands. frontiersin.orgnih.gov

Similarly, the Buchwald-Hartwig amination has emerged as a powerful, palladium-catalyzed alternative for forming C-N bonds. organic-chemistry.orgwikipedia.org The evolution of this reaction has been marked by the development of increasingly sophisticated and efficient phosphine (B1218219) ligands. sigmaaldrich.com These advanced catalyst systems enable reactions to proceed at room temperature, use weaker bases, and tolerate a wide range of functional groups, thereby reducing energy consumption and waste from protecting group manipulations. wikipedia.orgacsgcipr.org Green chemistry principles are actively applied to Buchwald-Hartwig reactions, with a focus on optimizing metal and ligand loadings, using simple inorganic bases over organic ones, and avoiding high-impact solvents like 1,4-dioxane. acsgcipr.orgrsc.org

The search for even more sustainable options has led to the exploration of catalysts based on earth-abundant and less toxic metals like iron as alternatives to precious metals like palladium. unibe.ch Furthermore, metal-free organic catalysts are being developed, which are cheaper, safer, and more environmentally friendly. innovationnewsnetwork.comoist.jp

The following table compares various catalysts used in the synthesis of this compound and related compounds, highlighting their environmental viability.

| Catalyst System | Reaction Step | Advantages | Disadvantages | Reference |

| Sulfur | Hydrogenation | Effective for the reaction. | Generates significant solid waste; not environmentally friendly. | orientjchem.orgresearchgate.net |

| Raney Nickel | Hydrogenation | Good activity. | Handling safety concerns; potential for metal leaching. | orientjchem.org |

| Palladium on Charcoal (Pd/C) | Hydrogenation | High efficiency, significant reduction in solid waste, recyclable. | Cost of precious metal. | orientjchem.orgresearchgate.net |

| Copper(I) Iodide (CuI) | Ullmann Condensation | Low cost compared to precious metals; modern systems allow mild conditions. | Older methods required harsh conditions and stoichiometric amounts. | frontiersin.org |

| Palladium/Biaryl Phosphine Ligands (Buchwald-Hartwig) | C-N Amination | High efficiency, broad scope, mild reaction conditions. | Cost and toxicity of palladium and complex ligands. | wikipedia.orgsigmaaldrich.comacsgcipr.org |

| Biological Enzyme | Condensation | High selectivity, mild conditions, reduces pollution from unreacted phenol. | May have limited substrate scope and require specific conditions. | google.com |

| Iron-based Catalysts | Cross-coupling | Earth-abundant, low cost, low toxicity. | Often require specific organometallic reagents (e.g., sodium-based). | unibe.ch |

Q & A

Q. What are the common synthetic routes for 2-Phenoxyaniline, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions and catalytic methods. For example, condensation of this compound with 2,5-dimethoxybenzaldehyde in methanol at room temperature followed by reduction yields derivatives like N-(2,5-dimethoxybenzyl)-2-phenoxyaniline (yield optimized under mild conditions) . Copper-catalyzed C–O bond formation with amide ligands (e.g., oxalyl chloride) achieves high yields (81%) through efficient cyclization, as demonstrated in heterocyclic compound synthesis . Key factors include solvent choice (methanol for solubility), temperature (room temperature vs. 150°C for fluorination), and catalyst selection (triethylamine for bromoacetylation) .

Q. How is this compound characterized using spectroscopic and computational methods?

Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard for structural validation. For instance, ¹H NMR (400 MHz, CDCl₃) of a derivative shows δ 9.86 (s, 2H) for aromatic protons, while ESI-HRMS confirms molecular ions (e.g., m/z 425.0957 for C₂₆H₂₁N₂O₄) . Computational studies, such as density functional theory (DFT), model molecular electrostatic potentials (MEPs) and UV-Vis spectra to predict electronic transitions, as seen in Schiff base derivatives of this compound .

Q. What are the key considerations in designing in vitro binding assays for this compound derivatives?

Binding assays for translocator protein (TSPO) ligands require:

- Radiolabeling : Use bromo precursors (e.g., bromoacetyl bromide) for efficient ¹⁸F incorporation .

- Specificity controls : Compare displacement with cold ligands (e.g., DPA-714 reduces ¹⁸F-DPA-714 binding by >60%) .

- Metabolite analysis : Identify radiometabolites (e.g., via fluorination of bromoacetylated intermediates) to confirm stability .

- Species-specific validation : Monkey and rat models show >90% specific brain uptake for TSPO ligands, but human biodistribution may differ .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives impact their affinity for TSPO in neuroimaging?

Comparative studies reveal that substituents like 2,5-dimethoxybenzyl or fluoroacetyl groups enhance blood-brain barrier penetration and TSPO binding. For example, ¹⁸F-PBR06 ([¹⁸F]N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline) shows high specific binding in primate brains due to lipophilic side chains, whereas metabolite 11 (from bromoacetylation) exhibits reduced affinity . Computational modeling of van der Waals interactions and hydrogen bonding can rationalize these trends .

Q. How should researchers address contradictory data in ligand-binding affinity across studies?

Discrepancies in TSPO ligand efficacy (e.g., between ¹⁸F-PBR06 and ¹⁸F-DPA-714) may arise from:

- Polymorphism : Human TSPO has allelic variants (e.g., Ala147Thr) affecting ligand binding .

- Experimental design : Differences in radioligand purity (<95% vs. >99%), species (rat vs. human), or quantification methods (PET vs. autoradiography) .

- Data normalization : Use %ID/g (percentage injected dose per gram) and blocking studies to isolate specific binding .

Q. What computational strategies predict the photophysical properties of this compound-based materials?

DFT and time-dependent DFT (TD-DFT) simulate UV-Vis absorption spectra by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, a Schiff base derivative of this compound shows experimental absorption at 370 nm, aligned with computational predictions of π→π* transitions . Solvent effects (e.g., polarizable continuum models) refine accuracy in predicting charge-transfer properties .

Q. How can researchers optimize radiosynthesis of ¹⁸F-labeled this compound derivatives for clinical use?

Key steps include:

- Single-step fluorination : Replace multi-step processes with direct ¹⁸F incorporation using precursors like bromoacetyl bromide .

- Automation : Integrate synthesis into modular systems (e.g., GE TRACERlab) for reproducibility .

- Quality control : Validate radiochemical purity (>99%) via HPLC and ensure molar activity >50 GBq/μmol to avoid carrier effects .

Methodological Guidance

- Experimental design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., investigating TSPO’s role in neuroinflammation .

- Data analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative ligand studies .

- Contradiction resolution : Triangulate in vitro, in vivo, and ex vivo data (e.g., tumor uptake vs. TSPO immunoassays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.